![molecular formula C20H17F2NS B12573968 1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene CAS No. 313472-50-3](/img/structure/B12573968.png)
1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene is a chemical compound with the molecular formula C20H17F2NS and a molecular weight of 341.417 g/mol . This compound is characterized by the presence of fluorine, isothiocyanate, and ethynyl groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Ethynylbenzene Derivative: The initial step involves the reaction of 4-pentylphenylacetylene with a suitable halogenated benzene derivative under palladium-catalyzed coupling conditions to form the ethynylbenzene intermediate.
Introduction of Fluorine Atoms: The ethynylbenzene intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions on the benzene ring.
Isothiocyanate Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group, to form various oxidized or reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Amines or alcohols in the presence of a base like triethylamine (TEA) are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, thiourea compounds, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds and materials.
Biology: Investigated for its potential as a bioactive molecule in the study of enzyme inhibition and protein labeling.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene involves its interaction with specific molecular targets:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and potential inhibition of enzyme activity.
Pathways Involved: The compound may interfere with cellular signaling pathways by modifying key proteins involved in these processes, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-isothiocyanato-5-[(4-propylphenyl)ethynyl]benzene: Similar structure but with a propyl group instead of a pentyl group.
1,3-Difluoro-2-isothiocyanato-5-[(4-butylphenyl)ethynyl]benzene: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity, compared to its analogs .
Properties
CAS No. |
313472-50-3 |
|---|---|
Molecular Formula |
C20H17F2NS |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1,3-difluoro-2-isothiocyanato-5-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C20H17F2NS/c1-2-3-4-5-15-6-8-16(9-7-15)10-11-17-12-18(21)20(23-14-24)19(22)13-17/h6-9,12-13H,2-5H2,1H3 |
InChI Key |
HUUWYKPQMPFROI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)
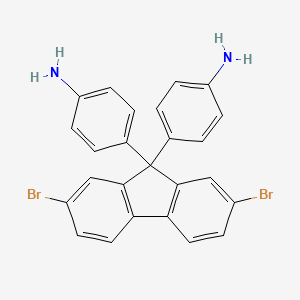


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
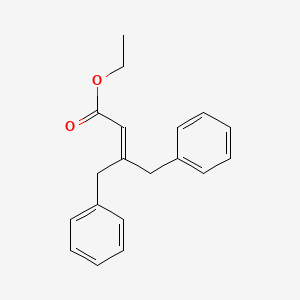
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
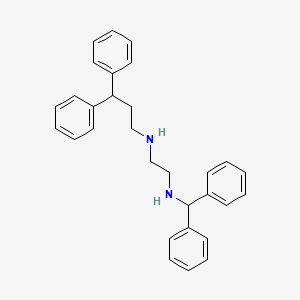
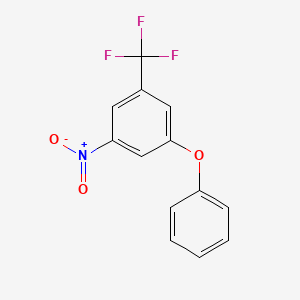
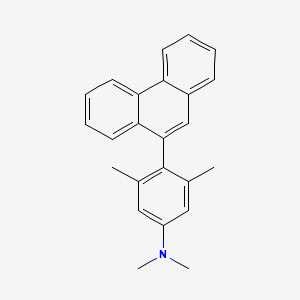
![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
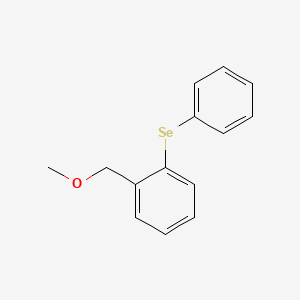
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
